molecular formula C7H4Cl2N2 B169448 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 117332-47-5

3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B169448
M. Wt: 187.02 g/mol
InChI Key: GLQFIQWONRCSGP-UHFFFAOYSA-N
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Description

“3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 117332-47-5 . It has a molecular weight of 187.03 . The IUPAC name for this compound is 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine .


Molecular Structure Analysis

The molecular structure of “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is represented by the InChI code: 1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H . This compound is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .


Physical And Chemical Properties Analysis

The physical form of “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is solid . It is stored at refrigerator temperature and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks for Compound Synthesis : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives, showing potential in creating a range of chemically interesting compounds (Figueroa‐Pérez et al., 2006).
  • Synthesis of Heterocyclic Molecules : A study demonstrated the synthesis of novel heterocyclic molecules, including 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, offering insights into the chemical reactivity and potential applications of such compounds (Murthy et al., 2017).

Biological and Pharmacological Research

  • Biological Activity Overview : Pyrrolo[3,4-c]pyridine derivatives have been investigated for their broad spectrum of pharmacological properties, including applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Applications in Material Science

  • Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based compounds have been developed as fluorescent chemosensors for detecting Fe3+/Fe2+ cations, highlighting their potential use in sensing technologies (Maity et al., 2018).
  • Semiconducting Materials : Nitrogen-embedded small molecules based on pyrrolo[2,3-b]pyridine derivatives were synthesized and studied for their electrochemical and carrier transport properties, showing promise for use in semiconducting materials (Zhou et al., 2019).

Safety And Hazards

The safety information for “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” includes the following hazard statements: H317, H319 . The precautionary statements include P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Therefore, there is a potential for future research and development in this area .

properties

IUPAC Name

3,4-dichloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFIQWONRCSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556065
Record name 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine

CAS RN

117332-47-5
Record name 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117332-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cristalli, P Franchetti, M Grifantini… - Organic Preparations …, 1988 - Taylor & Francis
A s part of our investigation into the preparation of dideaza analogues of adenosine of biological interest, l we had a need for 4-chloro-1H-pyrrolo [3, 2-c] pyridine (I). The method of …
Number of citations: 3 www.tandfonline.com

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